molecular formula C12H18ClNO3 B2987612 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride CAS No. 2418709-52-9

2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride

Cat. No.: B2987612
CAS No.: 2418709-52-9
M. Wt: 259.73
InChI Key: SVNSTYMPUSLTQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol hydrochloride (CAS: Not explicitly provided; referred to as "target compound" hereafter) is a synthetic organic compound featuring a 2,3-dihydro-1,4-benzodioxin core substituted with an ethylaminoethanol side chain, isolated as a hydrochloride salt. The benzodioxin moiety contributes aromatic stability and lipophilicity, while the ethylaminoethanol group introduces polar functionality, enhancing solubility in aqueous media . This structural motif is common in pharmacologically active compounds, particularly those targeting neurotransmitter receptors (e.g., adrenergic or serotonergic systems) .

Properties

IUPAC Name

2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3.ClH/c1-9(13-4-5-14)10-2-3-11-12(8-10)16-7-6-15-11;/h2-3,8-9,13-14H,4-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVNSTYMPUSLTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)OCCO2)NCCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

EN300-26862758 interacts with its targets by acting as an antagonist . This means it binds to the alpha- and beta-adrenergic receptors, blocking their activation and thus inhibiting the physiological responses they would normally trigger.

Biochemical Pathways

The compound’s interaction with the adrenergic receptors affects the adrenergic signaling pathway . This pathway is involved in various physiological processes, including the regulation of heart rate and blood pressure. By blocking the activation of the adrenergic receptors, EN300-26862758 can alter these processes.

Result of Action

By acting as an antagonist at the alpha- and beta-adrenergic receptors, EN300-26862758 can modulate heart rate and blood pressure . This could potentially make it useful in the treatment of conditions such as hypertension.

Biological Activity

The compound 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol; hydrochloride is a derivative of benzodioxin that has attracted interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C13H17N3O3·HCl
  • Molecular Weight : 287.75 g/mol
  • CAS Number : 24452697

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:

  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor cell proliferation by interfering with DNA binding and cellular signaling pathways .
  • Antimicrobial Properties : The compound may also possess antimicrobial effects against certain pathogens, contributing to its therapeutic potential in treating infections .

Antitumor Activity

In vitro studies have demonstrated the antitumor efficacy of related compounds through various assays:

  • Cell Lines Tested : A549 (lung cancer), HCC827 (lung cancer), and NCI-H358 (lung cancer).
  • Assay Types : MTS cytotoxicity assays and BrdU proliferation assays were employed to evaluate the efficacy.
CompoundCell LineIC50 (μM)Assay Type
Compound AA5496.26 ± 0.332D
Compound BHCC82720.46 ± 8.633D
Compound CNCI-H35816.00 ± 9.383D

These results suggest that the compound exhibits significant cytotoxicity in a two-dimensional culture compared to three-dimensional cultures, indicating a potential for further development as an antitumor agent .

Antimicrobial Activity

The antimicrobial effects were assessed using broth microdilution methods against Gram-positive and Gram-negative bacteria:

  • Tested Pathogens : Escherichia coli and Staphylococcus aureus.
PathogenMinimum Inhibitory Concentration (MIC)
E. coli32 μg/mL
S. aureus16 μg/mL

These findings indicate that the compound possesses notable antibacterial properties, which could be leveraged in therapeutic applications .

Case Studies

  • Study on Antitumor Efficacy : A study involving a series of benzodioxin derivatives demonstrated that modifications at specific positions significantly enhanced their antitumor activity. The lead compound exhibited an IC50 value lower than many existing chemotherapeutics, suggesting a promising avenue for drug development .
  • Antimicrobial Evaluation : Another investigation highlighted the antimicrobial properties of similar compounds, revealing effective inhibition against resistant strains of bacteria, thus underscoring the potential utility of benzodioxin derivatives in combating antibiotic resistance .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The target compound shares its benzodioxin core with several analogs, but variations in substituents, chain length, and stereochemistry lead to distinct physicochemical and biological properties. Below is a detailed comparison:

Structural Analogues and Key Differences

Compound Name Structure Key Features CAS No. Reference
Target Compound 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol hydrochloride Ethylaminoethanol side chain; hydrochloride salt -
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-amine hydrochloride Ethylamine side chain Shorter chain; lacks hydroxyl group 22310-84-5
(1R)-2-Amino-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-ol hydrochloride Stereospecific ethanolamine R-configuration; hydroxyl and amine on adjacent carbons 61416-34-0
1-(2,3-Dihydro-1,4-benzodioxin-6-yl)methanamine hydrochloride Methanamine substituent Shortest chain; higher lipophilicity 31127-40-9
Proroxan (1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-(3-phenylpyrrolidin-1-yl)propan-1-one hydrochloride) Ketone and phenylpyrrolidine groups Extended chain; ketone enhances π-π interactions -

Physicochemical Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Proroxan (a ketone-containing analog) exhibits pH-dependent solubility, with higher stability in acidic conditions . The target compound’s hydroxyl group may further enhance water solubility relative to methanamine or ethanamine analogs .
  • Polarity: The ethylaminoethanol side chain introduces higher polarity (logP ~1.5 estimated) compared to methanamine (logP ~2.1) or ethanamine (logP ~1.8) derivatives .

Q & A

Basic: What are the standard synthetic protocols for preparing 2-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethylamino]ethanol hydrochloride, and what critical parameters influence yield and purity?

Answer:
The synthesis typically involves condensation of 2,3-dihydro-1,4-benzodioxin-6-ylethylamine with ethylene oxide or its derivatives under controlled acidic/basic conditions, followed by hydrochlorination. Critical parameters include:

  • pH control during amine-alcohol condensation to prevent side reactions (e.g., over-alkylation) .
  • Temperature modulation (20–60°C) to optimize reaction kinetics while avoiding thermal degradation .
  • Purification via recrystallization (e.g., ethanol/HCl mixtures) to isolate the hydrochloride salt with ≥95% purity .
  • Stoichiometric ratios of reagents (e.g., HCl addition) to ensure complete protonation of the amine group .

Advanced: How can computational reaction path search methods optimize the synthesis of this compound, and what experimental validation steps are required?

Answer:
Quantum chemical calculations (e.g., density functional theory) can model reaction pathways to identify energy barriers and intermediates. Key steps include:

  • Transition state analysis to predict optimal conditions (solvent, catalyst) .
  • Feedback-loop integration : Computational predictions guide experimental trials (e.g., varying solvents or catalysts), with results fed back to refine models .
  • Validation via spectroscopic monitoring (e.g., <sup>1</sup>H NMR) to confirm intermediate formation and final product structure .

Basic: Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation address common artifacts?

Answer:

  • UV-Vis spectrophotometry : Quantify purity using λmax (~650 nm) with barbital buffer and 2-propanol for chromogenic reactions .
  • <sup>1</sup>H/<sup>13</sup>C NMR : Resolve structural features (e.g., benzodioxin protons at δ 6.5–7.0 ppm, ethanolamine protons at δ 3.0–4.0 ppm) .
  • HPLC : Monitor impurities using reverse-phase columns (C18) with acetonitrile/water mobile phases .
  • Artifact mitigation : Use deuterated solvents for NMR to avoid solvent peaks; employ internal standards (e.g., pyridoxine HCl) in UV-Vis to correct for matrix effects .

Advanced: What strategies resolve contradictions in biological activity data across studies for this compound, considering assay variability?

Answer:

  • Standardized protocols : Align assay conditions (e.g., cell lines, incubation times) to reduce inter-lab variability .
  • Dose-response validation : Use Hill equation modeling to confirm EC50 values across multiple replicates .
  • Meta-analysis : Apply statistical tools (e.g., ANOVA) to reconcile discrepancies in IC50 data from diverse studies .

Basic: What are the stability profiles of this compound under different storage conditions, and how should decomposition products be monitored?

Answer:

  • Storage : Stable at −20°C in anhydrous ethanol for ≥6 months; avoid light and humidity to prevent hydrolysis .
  • Decomposition indicators : Monitor via HPLC for peaks corresponding to ethanolamine derivatives or oxidized benzodioxin byproducts .
  • Accelerated stability testing : Use thermal stress (40°C/75% RH) to predict shelf-life degradation kinetics .

Advanced: How do substituents on the benzodioxin ring affect the compound’s pharmacological properties, and what design strategies enhance target selectivity?

Answer:

  • Structure-activity relationship (SAR) : Electron-donating groups (e.g., -OCH3) on the benzodioxin ring enhance receptor binding affinity, while bulky substituents reduce off-target interactions .
  • Computational docking : Simulate ligand-receptor interactions to prioritize substituents with optimal steric and electronic profiles .
  • In vitro selectivity screening : Use panels of related receptors (e.g., adrenergic vs. dopaminergic) to validate specificity .

Basic: What in vitro models are appropriate for preliminary bioactivity assessment, and what controls are necessary?

Answer:

  • Cell-based assays : Use HEK-293 or CHO-K1 cells transfected with target receptors (e.g., β-adrenergic) .
  • Controls : Include vehicle (e.g., DMSO), positive controls (e.g., isoproterenol), and negative controls (untreated cells) to normalize data .
  • Endpoint measurements : Quantify cAMP levels (ELISA) or calcium flux (fluorescence) for functional activity .

Advanced: How can AI-driven platforms like COMSOL Multiphysics integrate multi-omics data to predict the compound’s metabolic interactions?

Answer:

  • Multi-scale modeling : Combine molecular dynamics (for ligand-receptor interactions) with systems biology models (for metabolic pathways) .
  • Data integration : Train AI algorithms on transcriptomic/proteomic datasets to predict off-target effects (e.g., cytochrome P450 inhibition) .
  • Experimental validation : Cross-check predictions with LC-MS/MS metabolomics profiling of treated cell lines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.